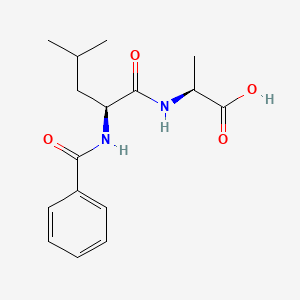

N-Benzoyl-L-leucyl-L-alanine

Description

Structure

3D Structure

Properties

CAS No. |

82364-19-0 |

|---|---|

Molecular Formula |

C16H22N2O4 |

Molecular Weight |

306.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-benzamido-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C16H22N2O4/c1-10(2)9-13(15(20)17-11(3)16(21)22)18-14(19)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,20)(H,18,19)(H,21,22)/t11-,13-/m0/s1 |

InChI Key |

UGXSTVCPQHICEK-AAEUAGOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of N Benzoyl L Leucyl L Alanine

Established Synthetic Pathways for N-Benzoyl-L-leucyl-L-alanine

The construction of the peptide bond between N-Benzoyl-L-leucine and L-alanine can be achieved through several well-established routes. These methods primarily focus on the activation of the carboxyl group of the N-terminal amino acid to facilitate its reaction with the amino group of the C-terminal amino acid.

Solution-phase peptide synthesis (SPPS) is a traditional and versatile method for creating dipeptides like this compound. The process involves the stepwise coupling of protected amino acid derivatives in a suitable organic solvent. A typical synthesis would involve:

Protection: The amino group of L-leucine is protected with a benzoyl group, and the carboxyl group of L-alanine is often protected as an ester (e.g., methyl or ethyl ester) to prevent self-polymerization and other side reactions. The synthesis of N-benzoyl amino acids can be achieved by reacting the amino acid with benzoyl chloride or benzoic anhydride (B1165640) under basic conditions. scielo.org.mxprepchem.com

Activation: The carboxylic acid of N-Benzoyl-L-leucine is activated to make it more electrophilic. This is commonly achieved using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). scielo.org.mx The activated species then readily reacts with the free amino group of the L-alanine ester.

Coupling: The activated N-Benzoyl-L-leucine is mixed with the L-alanine ester in an appropriate solvent, leading to the formation of the peptide bond.

Deprotection: Finally, the protecting group on the C-terminus of alanine (B10760859) is removed, typically by saponification, to yield the final this compound dipeptide.

This approach offers flexibility and is suitable for large-scale production, but it can be time-consuming and require extensive purification after each step. numberanalytics.com

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, offers a more streamlined and automatable alternative to solution-phase methods. nii.ac.jp For a dipeptide like this compound, the process would be adapted as follows:

Resin Attachment: The C-terminal amino acid, L-alanine, is first anchored to an insoluble polymer support (resin), typically through its carboxyl group. scielo.bracs.org Resins like Trityl chloride resin are advantageous as they allow for the cleavage of the final peptide under mild acidic conditions, which helps minimize side reactions. scielo.br

Deprotection: The N-terminal protecting group of the resin-bound alanine (commonly Fmoc or Boc) is removed. scielo.br

Coupling: N-Benzoyl-L-leucine, with its activated carboxyl group, is then introduced to the reaction vessel. It couples with the newly freed amino group of the resin-bound alanine. acs.org The use of coupling reagents like HBTU or HATU is common. sigmaaldrich.com

Cleavage: Once the coupling is complete, the dipeptide is cleaved from the resin support using a reagent like trifluoroacetic acid (TFA). acs.org

SPPS simplifies purification, as excess reagents and byproducts are washed away after each step, and has made peptide synthesis rapid and amenable to automation. scielo.brbiotage.com

The mixed anhydride method is a classic and efficient technique for activating the carboxyl group for peptide bond formation. sci-hub.segoogle.com It is particularly useful for dipeptide synthesis due to its speed and low cost.

The procedure involves two main steps:

Anhydride Formation: N-Benzoyl-L-leucine is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). google.comresearchgate.net This reaction is typically carried out at a low temperature (e.g., -15 °C) in a solvent like tetrahydrofuran (B95107) (THF) to form a highly reactive mixed anhydride. google.com Careful control of the amine base is crucial to the success of the reaction. researchgate.net

Aminolysis: The mixed anhydride is then reacted in situ with the L-alanine ester. The amino group of alanine attacks the carbonyl carbon of the leucine (B10760876) residue, forming the desired peptide bond and releasing the alkyl carbonate as a byproduct.

This method is valued for producing high yields with minimal racemization when performed under carefully controlled temperature conditions. google.com

Table 1: Comparison of Established Synthetic Pathways

| Feature | Classical Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Mixed Anhydride Method |

|---|---|---|---|

| Principle | Stepwise coupling of protected amino acids in solution. | Stepwise synthesis on a solid polymer support. scielo.br | Activation of carboxylic acid via an alkyl chloroformate. google.com |

| Purification | Requires purification after each step (e.g., chromatography, crystallization). | Simplified; filtration and washing of resin. nii.ac.jp | Typically requires workup and purification of the final product. |

| Scalability | Well-suited for large-scale industrial production. | Can be scaled, but may be less cost-effective for very large quantities. | Suitable for both lab and industrial scale. |

| Automation | Difficult to automate. | Easily automated. biotage.com | Can be integrated into automated systems. |

| Key Reagents | DCC, EDAC, HOBt. | Fmoc/Boc protecting groups, various resins, HBTU, HATU. sigmaaldrich.com | Isobutyl chloroformate, N-methylmorpholine. google.com |

Innovations in Peptide Bond Formation and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of peptide synthesis. These innovations are directly applicable to the production of this compound.

Continuous flow chemistry has emerged as a powerful technology for peptide synthesis, offering significant advantages over traditional batch methods. nii.ac.jpchimia.ch In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time (residence time). chimia.chrsc.org

Key benefits include:

Enhanced Safety and Control: Microreactors provide superior heat transfer, enabling the use of highly exothermic reactions or unstable intermediates under controlled conditions. nii.ac.jp

High Efficiency: The short reaction times, often on the order of seconds to minutes, can dramatically increase productivity. oup.comresearchgate.net

Automation and Reproducibility: Flow systems are readily automated, ensuring high reproducibility and minimizing human error. nii.ac.jprsc.org

The concept of 'flash chemistry' leverages these highly controlled conditions to generate reactive intermediates that are immediately consumed, minimizing side reactions. chimia.ch For the synthesis of this compound, this could involve the rapid formation of an acid chloride or mixed anhydride in one part of the flow reactor, which is then immediately mixed with the L-alanine component to form the dipeptide in a subsequent section. nii.ac.jpoup.com

A paramount challenge in peptide synthesis is the prevention of racemization—the loss of stereochemical integrity at the α-carbon of the amino acid. numberanalytics.comhighfine.com The activation of a carboxyl group increases the acidity of the α-proton, making it susceptible to removal by a base, which can lead to the formation of an undesired stereoisomer. mdpi.com

Strategies to Minimize Racemization:

Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides can be effective, their use often requires the inclusion of additives to suppress racemization. highfine.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more acidic derivatives (e.g., HOAt), or Oxyma Pure, are commonly used. highfine.compeptide.comorgsyn.org These compounds react with the activated intermediate to form a reactive ester that is less prone to racemization. highfine.comorgsyn.org

Protecting Groups: The N-benzoyl group on leucine is an N-acyl group, which is known to make the attached amino acid particularly susceptible to racemization through the formation of an oxazolone (B7731731) intermediate. highfine.comspbu.ru Therefore, careful selection of coupling conditions is especially important.

Reaction Conditions: The type of base, solvent, and temperature all influence the rate of racemization. highfine.com Non-nucleophilic, sterically hindered bases are often preferred, and reactions are typically run at low temperatures to minimize epimerization. mdpi.com

Assessment of Stereochemical Purity: Verifying the optical purity of the final dipeptide is essential. Several analytical techniques are employed for this purpose:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can separate the desired LL-dipeptide from any diastereomeric (LD, DL, DD) impurities. acs.orgnih.gov

Capillary Electrophoresis (CE): CE is a powerful technique for separating stereoisomers of peptides with high resolution. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR may not distinguish between enantiomers, the use of chiral shift reagents or the conversion of the peptide into diastereomeric derivatives can allow for the quantification of stereochemical purity. mdpi.com

Table 2: Common Reagents for Racemization Suppression

| Reagent Type | Examples | Mechanism of Action |

|---|---|---|

| Additives | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), Oxyma Pure | Form reactive esters with the activated amino acid that are less susceptible to racemization. highfine.comorgsyn.org |

| Bases | N-Methylmorpholine (NMM), Diisopropylethylamine (DIPEA) | The choice of base is critical; weaker or sterically hindered bases are often preferred to minimize α-proton abstraction. highfine.com |

| Coupling Reagents | HATU, HBTU, TBTU | These are aminium/uronium-based reagents that incorporate a HOBt or HOAt moiety within their structure, promoting efficient coupling with low racemization. sigmaaldrich.commdpi.com |

Targeted Derivatization and Functionalization Strategies of this compound

The dipeptide this compound serves as a foundational scaffold for a variety of chemical modifications. These transformations are aimed at creating specialized molecules for biochemical research, drug discovery, and materials science. The primary sites for modification are the N-terminal benzoyl group, the C-terminal carboxylic acid, and the peptide backbone itself. Researchers employ targeted derivatization to generate probes for studying enzyme activity, to incorporate the dipeptide into more complex structures, and to synthesize analogues with novel properties.

Chemical Modification of N-Terminal and C-Terminal Groups for Research Probes

The modification of terminal groups on peptide substrates is a cornerstone strategy for developing research probes, particularly for monitoring the activity of proteases. This compound can be readily converted into sensitive fluorogenic substrates for enzymes that recognize and cleave the Leucine-Alanine peptide bond.

A prevalent method involves the creation of "pro-fluorophore" substrates. rsc.org In this approach, a fluorescent molecule, such as a coumarin (B35378) or rhodamine derivative, is conjugated to the C-terminal carboxyl group of the alanine residue via an amide bond. The fluorescence of the attached group is significantly quenched in this conjugated state. Upon enzymatic cleavage of the peptide bond by a target protease, the free fluorophore is released, resulting in a dramatic increase in fluorescence emission that can be easily detected. rsc.org For example, linking 7-amino-4-methylcoumarin (B1665955) (AMC) to the C-terminus of this compound would yield a highly sensitive probe for specific peptidase activity.

Alternatively, the N-terminus can be modified to install a fluorescent tag. While the benzoyl group is non-fluorescent, it can be replaced during synthesis with a fluorescent acyl group. Reagents like Dansyl chloride or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) can be used to cap the N-terminus of the L-leucyl-L-alanine dipeptide, creating a permanently labeled molecule. Such probes are valuable for binding assays and imaging studies. Another advanced strategy involves installing redox-responsive fluorescent probes onto peptides, which can be achieved through photoredox difunctionalization reactions. nih.gov

The table below details common fluorophores used in the design of peptide-based research probes.

| Fluorophore Class | Example | Excitation (nm) | Emission (nm) | Key Feature |

| Coumarin | 7-Amino-4-methylcoumarin (AMC) | ~340-360 | ~440-460 | Becomes highly fluorescent upon cleavage from peptide. |

| Rhodamine | Rhodamine 110 | ~495 | ~520 | High quantum yield and photostability. |

| Cyanine | Cy5 | ~649 | ~670 | Near-infrared (NIR) emission, good for in vivo imaging. |

| Nitrobenzofuran | NBD (Nitrobenzofurazan) | ~465 | ~535 | Environmentally sensitive fluorescence. |

Strategic Incorporation of this compound into Larger Peptide Sequences

This compound can act as a specialized building block for the synthesis of larger, more complex peptides and proteins. spbu.ru In this context, the benzoyl group serves as a permanent N-terminal cap, preventing further elongation at that end, while the C-terminal carboxyl group is activated for coupling.

The standard procedure for incorporation involves activating the C-terminal carboxyl group of this compound. This is typically achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). researchgate.net The activated dipeptide is then reacted with the free N-terminal amino group of a growing peptide chain, which is often anchored to a solid support in solid-phase peptide synthesis (SPPS). spbu.ru

The strategic incorporation of such a unit can serve several purposes:

Structural Stability: The hydrophobic N-benzoyl group can influence the conformation and stability of the resulting peptide. The incorporation of related N-acyl groups and non-standard amino acids, such as p-benzoyl-L-phenylalanine, has been shown to enhance properties like thermal stability in proteins. nih.gov

Enzyme Recognition: The Bz-Leu-Ala sequence can be incorporated into a larger peptide to act as a specific recognition site for certain proteases or binding proteins.

Modulation of Aggregation: The introduction of N-alkylated or N-acylated residues can disrupt hydrogen bonding networks, which has been used as a strategy to decrease aggregation and increase solubility of difficult peptide sequences during synthesis. rsc.org

Synthetic Routes to this compound Analogues and Derivatives

A wide array of analogues and derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) or to create compounds with tailored properties. These modifications can be made at the N-terminus, the C-terminus, or within the peptide core.

N-Terminal Analogues: The benzoyl group can be readily substituted by using different substituted benzoyl chlorides or benzoic anhydrides in the initial synthesis step. scielo.org.mxijirset.com For instance, reacting L-leucine with p-nitrobenzoyl chloride or 3,4,5-trimethoxybenzoyl chloride would yield N-acyl leucine derivatives that can then be coupled to L-alanine. scielo.org.mx These modifications alter the electronic and steric properties of the N-terminal cap.

C-Terminal Derivatives: The C-terminal carboxylic acid is a versatile handle for derivatization.

Esters: Simple esterification, for example with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like thionyl chloride (SOCl₂), yields the corresponding methyl or ethyl esters. scielo.org.mx These derivatives are often used to protect the carboxyl group during subsequent reactions or to improve cell permeability.

Alcohols: The carboxylic acid can be reduced to a primary alcohol to form N-Benzoyl-L-leucyl-L-alaninol. This transformation can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), a method that has been applied to single N-benzoyl amino acids to produce chiral 2-benzylamino alcohols. tandfonline.com

Core Amino Acid Analogues: The leucine or alanine residues can be replaced with other natural or unnatural amino acids. The synthesis follows the same fundamental route: N-benzoylation of the desired first amino acid, followed by peptide coupling to the second amino acid. For example, N-Benzoyl-L-valine or N-Benzoyl-L-isoleucine can be synthesized and then coupled to alanine to probe the effect of side-chain stereochemistry and bulkiness on biological activity. scielo.org.mxscielo.org.mx

Backbone Modifications: More profound changes involve altering the peptide bond itself to create pseudopeptides. A key example is the synthesis of phosphinate analogues, where the amide bond is replaced by a phosphinic acid moiety. nih.gov These compounds, such as those designed as inhibitors of leucylaminopeptidases, act as non-hydrolyzable transition-state analogues and are potent enzyme inhibitors. nih.gov The synthesis of a phosphinic pseudodipeptide analogue of Leu-Ala would involve specialized organophosphorus chemistry.

The table below summarizes various synthetic strategies for creating derivatives.

| Modification Site | Derivative Type | Synthetic Strategy | Key Reagents |

| N-Terminus | Substituted N-Acyl | Acylation of L-Leucine | Substituted Benzoyl Chloride, NaHCO₃ |

| C-Terminus | Ester | Fischer Esterification | Methanol/Ethanol, SOCl₂ or H₂SO₄ |

| C-Terminus | Primary Alcohol | Reduction of Carboxylic Acid | LiAlH₄, Borane (BH₃) |

| Amino Acid Core | Amino Acid Substitution | Standard Peptide Synthesis | N-Benzoylated amino acid, Alanine ester, DCC/HBTU |

| Peptide Backbone | Phosphinate Pseudopeptide | Multi-step organophosphorus synthesis | Hypophosphorous acid, Aldehydes, Amines |

Spectroscopic and Computational Elucidation of N Benzoyl L Leucyl L Alanine Molecular Conformation

Advanced Spectroscopic Characterization of Conformational Landscapes

Spectroscopic methods offer a powerful toolkit for probing the intricate details of molecular structure and dynamics in solution. For N-Benzoyl-L-leucyl-L-alanine, a combination of NMR, CD, and FTIR spectroscopy can provide a detailed picture of its conformational preferences, the influence of the N-terminal benzoyl group, and the nature of intramolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

Key Research Findings:

Chemical Shifts: The chemical shifts of the amide protons (NH) are particularly sensitive to their environment, including their participation in hydrogen bonding. In N-acylated amino acids and peptides, the chemical shifts of backbone and side-chain protons provide information on the local electronic environment and through-bond and through-space interactions. For instance, in N-acylated proline-containing peptides, NMR has been instrumental in studying the cis/trans isomerism of the amide bond, a phenomenon that could also be relevant for the benzoyl-leucine bond in the target molecule. researchgate.net

Coupling Constants: Three-bond coupling constants, such as ³J(Hα-Hβ), can be used to determine the population of side-chain rotamers using the Karplus equation. The ³J(HN-Hα) coupling constant provides information about the backbone dihedral angle φ.

| NMR Parameter | Information Gained for this compound | Relevant Analogue Studies |

| ¹H Chemical Shifts | Local electronic environment, hydrogen bonding participation of amide protons. | N-acylated proline peptides researchgate.net |

| ¹³C Chemical Shifts | Backbone and side-chain conformation, presence of multiple conformers. | N-benzyloxycarbonyl proline derivatives researchgate.net |

| ³J Coupling Constants | Dihedral angles (φ, χ), side-chain rotamer populations. | General peptide conformational analysis |

| NOE Contacts | Through-space proton-proton distances, defining folded structures. | Genetically encoded benzoyllysine nih.gov |

Circular Dichroism (CD) Spectroscopy in Secondary Structure Assessment

Key Research Findings:

Far-UV CD: The far-UV region (190-250 nm) is dominated by the absorption of the peptide backbone amide bonds. The shape and magnitude of the CD spectrum in this region are characteristic of different secondary structures such as α-helices, β-sheets, and random coils. For a small dipeptide like this compound, the spectrum would likely indicate a predominance of random coil or turn-like structures rather than extended periodic structures. Studies on dipeptides have shown that changes in concentration can lead to shifts in CD bands, indicating aggregation and the formation of ordered structures. researchgate.net

Near-UV CD: The near-UV region (250-350 nm) is sensitive to the environment of aromatic chromophores. The benzoyl group in this compound would give rise to signals in this region. The sign and intensity of these CD bands can provide information about the conformation of the benzoyl group relative to the chiral centers of the leucine (B10760876) and alanine (B10760859) residues. For example, in N-acyl-1-naphthylalanylprolinamides, the CD band around 280 nm was used to determine the absolute configuration of the naphthylalanine moiety. clockss.org

| CD Spectral Region | Chromophore | Information Gained | Relevant Analogue Studies |

| Far-UV (190-250 nm) | Peptide amide bonds | Overall backbone conformation (e.g., random coil, β-turn). | Various di- and tripeptides researchgate.netpnas.org |

| Near-UV (250-350 nm) | Benzoyl group | Conformation and environment of the N-terminal aromatic group. | N-acyl-1-naphthylalanylprolinamides clockss.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Intramolecular Hydrogen Bonding Networks

FTIR spectroscopy is a powerful tool for probing the vibrational modes of a molecule, and it is particularly useful for identifying hydrogen bonding interactions.

Key Research Findings:

Amide I and Amide II Bands: The positions of the Amide I (mainly C=O stretching, ~1600-1700 cm⁻¹) and Amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands are sensitive to the secondary structure and hydrogen-bonding state of the peptide backbone. uwec.edu In dilute solutions, the presence of intramolecular hydrogen bonds in this compound would be indicated by a shift in the Amide I band to lower frequencies for the involved carbonyl group. Studies on other peptides have used FTIR to characterize hydrogen-bond-mediated folding. acs.org

N-H Stretching Region: The N-H stretching vibration (~3200-3500 cm⁻¹) is also a sensitive probe of hydrogen bonding. A free N-H group typically shows a sharp band at higher wavenumbers, while a hydrogen-bonded N-H group exhibits a broader band at lower wavenumbers. The analysis of this region can help to quantify the extent of intramolecular hydrogen bonding. semanticscholar.org

| Vibrational Band | Frequency Range (cm⁻¹) | Information Gained | Relevant Analogue Studies |

| Amide I (C=O stretch) | 1600-1700 | Secondary structure, hydrogen bonding of carbonyl groups. | Various peptides and proteins uwec.edu |

| Amide II (N-H bend, C-N stretch) | 1500-1600 | Secondary structure information. | General protein and peptide analysis uwec.edu |

| N-H Stretch | 3200-3500 | Presence and strength of hydrogen bonds involving amide protons. | Urethane dimethacrylate systems semanticscholar.org |

Theoretical and Computational Approaches to Conformational Analysis

Computational methods provide a means to explore the potential energy surface of a molecule and identify its stable conformations. These approaches are highly complementary to experimental techniques.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of Dipeptide Conformations

MM and MD simulations are powerful tools for exploring the conformational space of flexible molecules like peptides.

Key Research Findings:

Conformational Searching: Molecular mechanics force fields can be used to perform systematic or stochastic conformational searches to identify low-energy structures of this compound. This would involve rotating the rotatable bonds (e.g., φ, ψ, and side-chain χ angles) and minimizing the energy of the resulting structures.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of the dipeptide in a solvent environment. By simulating the trajectory of the molecule over time, one can observe conformational transitions and determine the relative populations of different conformational states. MD simulations have been successfully applied to study the self-assembly of protected dipeptides and the conformational preferences of alanine dipeptide in water. researchgate.netrochester.edu Studies on protected dipeptide fragments have shown that MD simulations can reproduce conformers observed in the solid state. nih.gov

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Conformational Preferences

Quantum chemical calculations provide a more accurate description of the electronic structure and energetics of a molecule compared to molecular mechanics.

Key Research Findings:

Geometry Optimization: High-level quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), can be used to optimize the geometries of the conformers identified through MM searches. This provides more accurate relative energies and structural parameters. DFT studies on N-acetyl-L-leucine-N'-methylamide have revealed a large number of stable conformations in the gas phase and in solution. acs.orgnih.gov

Calculation of Spectroscopic Properties: Quantum chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, as well as vibrational frequencies. Comparing these calculated values with experimental data can help to validate the computed conformations. DFT has been used to study the conformational preferences of various protected dipeptides. nih.gov A study on N-formyl-L-serine-L-alanine-NH2 dipeptide used DFT to perform a full conformational analysis. nih.gov

| Computational Method | Application to this compound | Relevant Analogue Studies |

| Molecular Mechanics (MM) | Initial conformational search to identify low-energy structures. | Protected dipeptide fragments nih.gov |

| Molecular Dynamics (MD) | Simulation of conformational dynamics in solution, determination of conformer populations. | Alanine dipeptide, self-assembling dipeptides researchgate.netrochester.edu |

| Density Functional Theory (DFT) | Accurate geometry optimization and relative energy calculation of conformers. | N-acetyl-L-leucine-N'-methylamide, N-formyl-L-serine-L-alanine-NH2 acs.orgnih.govnih.gov |

| Ab Initio Methods | High-accuracy energy calculations for key conformers. | Protected dipeptides nih.gov |

Investigation of Intramolecular Interactions and Helical Propensities within N-Acylated Dipeptides

Studies on related N-acylated dipeptides often reveal the formation of specific turn structures, like β-turns, which are stabilized by intramolecular hydrogen bonds between the carbonyl oxygen of a residue and the amide proton of a residue further down the chain. unirioja.esbac-lac.gc.ca For instance, analysis of various dipeptides has shown that the presence of an N-terminal acyl group can promote folded conformations. clockss.org The type of amino acid residues, their stereochemistry, and the nature of the N-acyl group all contribute to the conformational preferences. bac-lac.gc.caclockss.org

The propensity of a peptide to form helical structures is another critical aspect of its conformational analysis. While short dipeptides are generally not long enough to form stable classical α-helices, the intrinsic helical propensity of their constituent amino acids can influence their preferred conformations. Alanine is known to be a strong helix-promoting residue, while leucine also has a high helix propensity. nih.gov In the context of N-acylated dipeptides, the N-acyl group can act as a "cap" that stabilizes the N-terminus of a helical turn. However, without specific experimental or computational data for this compound, its tendency to adopt a helical or a more extended β-strand-like conformation remains speculative. Studies on other dipeptides show that both extended and folded conformations are possible, depending on the specific sequence and environment. nih.govresearchgate.net

Computational Modeling of Protein-Ligand Interactions

Computational methods are powerful tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods include molecular docking to predict the binding pose and calculations of binding free energy to estimate the affinity of the interaction.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For a dipeptide like this compound, docking studies could elucidate its potential binding mode within the active site of a target enzyme.

Research on similar compounds, such as N-benzoyl amino acids, has utilized molecular docking to predict interactions with enzymes like fungal chitinase. scielo.org.mxscielo.org.mx These studies typically show that the benzoyl group and the amino acid side chains form key hydrogen bonds and hydrophobic interactions with residues in the enzyme's active site. scielo.org.mxrjptonline.org For this compound, one would hypothesize that the benzoyl group could engage in π-π stacking or hydrophobic interactions, while the leucine and alanine side chains would fit into corresponding hydrophobic pockets of a target enzyme. The amide and carboxyl groups would be expected to form hydrogen bonds with the protein backbone or polar residues. mdpi.com However, without a specified target enzyme and actual docking studies for this particular dipeptide, any description of its binding mode is purely theoretical.

The binding free energy (ΔG_bind) is a thermodynamic quantity that indicates the strength of the binding affinity between a ligand and its target. A more negative value signifies a stronger and more stable interaction. Various computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), are used to calculate these energies. nih.gov

These calculations are often performed after molecular docking to provide a more quantitative assessment of the predicted binding poses. For example, in studies of other enzyme inhibitors, calculating the binding free energy helps to rank potential drug candidates and understand the contributions of different parts of the molecule to the binding affinity. nih.gov Research on the thermodynamics of enzyme-catalyzed reactions for compounds like N-acetyl-L-alanine has been conducted, but similar data for this compound is not available. nist.gov A computational study would be required to determine the binding free energy of this compound with a specific enzyme, which would provide insight into its potential as a substrate or inhibitor.

Enzymatic Interactions and Biocatalytic Applications of N Benzoyl L Leucyl L Alanine

Interactions with Proteases and Peptidases as a Substrate

Insights into Peptidase Inhibition Mechanisms

There is no available evidence in the reviewed literature to suggest that N-Benzoyl-L-leucyl-L-alanine functions as a peptidase inhibitor.

Stereochemical Influence on Enzymatic Activity and Inhibition

The stereochemistry of amino acid residues within a peptide substrate plays a pivotal role in its recognition and processing by enzymes. Proteases, in particular, often exhibit a high degree of stereospecificity, preferentially binding and cleaving substrates composed of L-amino acids, which are the naturally occurring enantiomers.

The compound this compound is composed of two L-amino acids, leucine (B10760876) and alanine (B10760859). This L-configuration is crucial for its effective interaction with the active sites of many proteases, such as papain. Papain, a cysteine protease, demonstrates a strong preference for L-amino acid substrates. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have shown that while an enzyme like papain might be able to bind both L- and D-stereoisomers, the subsequent catalytic steps are significantly more favorable for the L-isomer. nih.gov For instance, the energy barrier for the aminolysis step in papain-mediated polymerization is substantially lower for L-alanine ethyl ester compared to its D-counterpart (12 kcal/mol vs. 30 kcal/mol). nih.gov This difference in activation energy drastically reduces the catalytic efficiency for substrates containing D-amino acids.

In the context of this compound, if either the L-leucine or L-alanine were replaced with their D-enantiomers, a significant decrease in the rate of enzymatic hydrolysis would be expected. The specific three-dimensional arrangement of the side chains and the peptide backbone of the L-L-dipeptide fits optimally into the S1 and S2 subsites of the enzyme's active site. A D-amino acid at either position would introduce steric hindrance, preventing the proper orientation of the scissile peptide bond for nucleophilic attack by the catalytic residues of the enzyme. nih.govnih.gov

Furthermore, studies on the inhibition of papain by enantiomeric aldehydes have demonstrated that the formation of tetrahedral intermediates, such as thiohemiacetals, is also a stereospecific process. nih.gov This suggests that not only the binding but also the transition state stabilization is highly dependent on the correct stereochemistry of the substrate or inhibitor. Therefore, the L-L configuration of this compound is a key determinant of its efficacy as a substrate for many proteases.

This compound in Biochemical Assay Development and Optimization

The specific recognition of this compound by certain proteases makes it a valuable scaffold for the development of customized substrates for biochemical assays. These assays are fundamental for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases.

Design and Synthesis of Chromogenic and Fluorogenic Substrates

To monitor enzymatic activity, the cleavage of a substrate must be linked to a detectable signal. This is often achieved by attaching a chromogenic or fluorogenic leaving group to the C-terminus of the peptide. When the enzyme cleaves the peptide bond, the leaving group is released, resulting in a change in color or fluorescence.

Chromogenic Substrates: A common strategy for creating a chromogenic substrate based on this compound would involve the synthesis of this compound-p-nitroanilide. In this synthetic compound, the p-nitroaniline (pNA) group is attached to the C-terminal alanine via an amide bond. Upon enzymatic cleavage of this bond, the colorless substrate releases p-nitroaniline, which is a yellow-colored compound with a strong absorbance at 405-410 nm. nih.govsigmaaldrich.com The rate of the color change is directly proportional to the enzyme's activity.

Fluorogenic Substrates: For higher sensitivity, fluorogenic substrates are often preferred. A fluorogenic derivative of this compound could be synthesized by coupling it to a fluorophore such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC). nih.gov These coumarin-based compounds are quenched when part of the substrate. Enzymatic cleavage releases the free AMC or ACC, which then exhibits strong fluorescence upon excitation at the appropriate wavelength (e.g., excitation at 350-380 nm and emission at 450-460 nm). nih.gov The enhanced quantum yield of fluorophores like ACC allows for more sensitive detection of proteolytic activity, enabling the use of lower enzyme and substrate concentrations. nih.gov

The design of these substrates relies on solid-phase peptide synthesis techniques, allowing for the efficient production of the desired peptide sequence with the attached reporter group.

Methodological Standardization and Validation of Enzyme Activity Assays

The use of well-defined synthetic substrates is crucial for the standardization and validation of enzyme activity assays. Standardization ensures that results are consistent and comparable across different laboratories and experimental setups.

A purified, synthetic substrate like this compound-pNA or -AMC, with a known concentration and purity, can serve as a reference standard. By using such a standard, researchers can calibrate their instruments and ensure the reproducibility of their measurements. Validation of an assay involves demonstrating its accuracy, precision, linearity, and sensitivity.

For example, to validate a new protease assay, one could use a range of concentrations of a fluorogenic substrate based on this compound to determine the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax). nih.gov The consistency of these parameters under defined conditions (e.g., pH, temperature, buffer composition) validates the reliability of the assay. nih.gov Furthermore, the use of a specific substrate helps to ensure that the measured activity is indeed from the enzyme of interest and not from contaminating proteases, although further confirmation with specific inhibitors or antibodies is often necessary, especially in complex biological samples. rndsystems.com

Applications in the Discovery and Characterization of Novel Proteolytic Enzymes

The discovery and characterization of novel proteases with unique specificities are of great interest for various biotechnological and therapeutic applications. mdpi.comgoogle.com Substrate libraries, which are large collections of different peptide sequences, are powerful tools for this purpose.

A combinatorial library of fluorogenic substrates could be created based on the this compound sequence. By systematically varying the amino acids at the P1 (alanine) and P2 (leucine) positions, and even extending the peptide chain, a library can be generated to probe the substrate specificity of a newly discovered enzyme. nih.govnih.gov For instance, a novel protease could be screened against this library to identify the peptide sequences that it cleaves most efficiently. This information provides a detailed "fingerprint" of the enzyme's substrate preference, which is invaluable for understanding its biological function and for designing specific inhibitors. nih.gov

The process typically involves incubating the enzyme with the substrate library in a high-throughput format, such as a microplate, and measuring the resulting fluorescence. The sequences that yield the highest signal are identified as preferred substrates. nih.gov This approach facilitates the rapid characterization of proteases from various sources, including microorganisms and genetically engineered expression systems. mdpi.comnih.gov

Role As a Model Substrate in Protease and Peptidase Research

Studies on Metallo-Dependent Hydrolases

Metallo-dependent hydrolases, such as thermolysin and carboxypeptidase A, are frequently studied using synthetic substrates. Thermolysin shows a preference for cleaving peptide bonds on the N-terminal side of large hydrophobic residues. nih.gov Carboxypeptidase A preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. wikipedia.orgwikipedia.orgworthington-biochem.com Although N-Benzoyl-L-leucyl-L-alanine fits this general substrate profile, specific studies detailing its use for active site characterization or mechanistic elucidation of these enzymes could not be located. Research in this area often employs chromogenic or fluorogenic substrates like N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide (FAGLA) to facilitate kinetic analysis. researchgate.net

Investigations of Serine Protease Catalysis

Enzymatic Activities in Microbial Systems

Microbial enzymes play a vital role in various biological and industrial processes. Research into microbial proteases often involves screening for activity against a panel of synthetic substrates. For instance, studies on oral bacteria like Capnocytophaga and Treponema have used substrates such as furylacryloyl-L-leucylglycyl-L-prolyl-L-alanine (FALGPA) to identify and characterize proteolytic activity. nih.govresearchgate.net An enzyme from Corynebacterium equi, identified as an alanine (B10760859) carboxypeptidase (N-benzoyl-L-alanine-amidohydrolase), has been shown to hydrolyze N-benzoyl-L-alanine and similar N-acylated amino acids. identifiers.org While this suggests that microbial enzymes capable of acting on this compound may exist, no studies specifically documenting its use as a substrate in microbial systems were found.

Characterization of Proteolytic Profiles from Oral and Environmental Microorganisms

The use of synthetic substrates like this compound is essential for identifying and characterizing the enzymatic capabilities of microorganisms from diverse environments, ranging from the soil to the human oral cavity.

One notable example from environmental microbiology involves the bacterium Rhodococcus equi (formerly known as Corynebacterium equi), a soil-dwelling organism and opportunistic pathogen in animals. Research has led to the isolation and characterization of an enzyme from this bacterium with the ability to hydrolyze N-acylated amino acids. A study by Miyagawa et al. detailed the purification and properties of an N-Benzoyl-L-alanine amidohydrolase, an enzyme that specifically acts on a closely related compound, N-Benzoyl-L-alanine. amanote.com This enzyme demonstrated a specific capacity to break the amide bond, releasing benzoic acid and L-alanine.

The characterization of this enzyme's activity provides insight into the metabolic capabilities of R. equi, suggesting it can utilize acylated amino acids as a nutrient source. amanote.com The substrate specificity of this enzyme was meticulously detailed, showing its preference for N-benzoyl derivatives of specific L-amino acids.

Table 1: Substrate Specificity of N-Benzoyl-L-alanine Amidohydrolase from Rhodococcus equi

Data sourced from Miyagawa et al., Agricultural and Biological Chemistry, 1986.

| Substrate | Relative Activity (%) |

|---|---|

| N-Benzoyl-L-alanine | 100 |

| N-Benzoyl-L-leucine | 85 |

| N-Benzoyl-L-phenylalanine | 70 |

| N-Benzoyl-L-isoleucine | 65 |

| N-Benzoyl-glycine | 5 |

| N-Benzoyl-L-aspartic acid | 0 |

This detailed profiling helps define the ecological role of R. equi, indicating how it processes complex organic molecules in the soil environment. While this study focused on N-Benzoyl-L-alanine, the high activity towards N-Benzoyl-L-leucine suggests that this compound would also be a relevant substrate for characterizing the broader peptidase activities within this and related environmental bacteria.

In the context of oral microbiology, characterizing the proteolytic profiles of bacteria is critical for understanding periodontal diseases. Key pathogens such as Porphyromonas gingivalis and Tannerella forsythia are known to produce a wide array of proteases that contribute to tissue destruction and immune evasion. nih.govnih.gov While direct studies utilizing this compound to profile these oral pathogens are not prominent in the literature, the principles of using specific synthetic substrates are central to this area of research. Assays with various synthetic peptides are routinely used to map the enzymatic fingerprint of these complex microbial communities.

Substrate Specificity and Functional Roles of Microbial Peptidases

The true value of a model substrate like this compound lies in its ability to help define the precise substrate specificity of individual microbial enzymes. This specificity—the preference of an enzyme for cleaving peptide bonds between particular amino acids—is directly linked to its biological function.

For instance, the major proteases of the oral pathogen Porphyromonas gingivalis are cysteine proteases known as gingipains. There are two main types: Arginine-specific gingipains (Rgp) and Lysine-specific gingipains (Kgp). nih.gov As their names suggest, these enzymes are highly specific for cleaving peptide bonds C-terminal to arginine and lysine (B10760008) residues, respectively. nih.gov Therefore, this compound would be a poor substrate for gingipains because its scissile bond is between leucine (B10760876) and alanine. The inability of gingipains to hydrolyze this substrate, in contrast to their rapid degradation of arginine- or lysine-containing peptides, helps to confirm their highly specialized role in targeting specific host proteins rich in these amino acids, such as fibrinogen and components of the complement system.

However, P. gingivalis and other oral bacteria like Tannerella forsythia produce a variety of other peptidases beyond the major virulence factors. nih.govnih.gov These include dipeptidyl peptidases and other endopeptidases that are essential for nutrient acquisition by breaking down proteins into smaller peptides for cellular use. nih.gov A substrate like this compound, which mimics a simple dipeptide linkage, is an ideal tool for probing the activity of these types of enzymes. Hydrolysis of the Leu-Ala bond would indicate the presence of peptidases with a preference for hydrophobic amino acids at the cleavage site. This specificity is distinct from the gingipains and points to a different functional role, likely related to the final stages of protein degradation for nutritional purposes rather than direct tissue destruction.

The substrate preferences for key microbial peptidases are summarized below, illustrating how this compound can be used to differentiate their functional roles.

Table 2: Substrate Preferences and Functional Roles of Selected Microbial Peptidases

| Microorganism | Enzyme/Class | Preferred Cleavage Site (P1 residue) | Predicted Activity on this compound | Primary Functional Role |

|---|---|---|---|---|

| Porphyromonas gingivalis | Gingipains (Rgp, Kgp) | Arginine, Lysine | Very Low / None | Virulence, Host Tissue Destruction |

| Porphyromonas gingivalis | Dipeptidyl Peptidases | Variable (e.g., Proline at P2) | Low (cleavage is not dipeptidyl) | Nutrient Acquisition |

| Tannerella forsythia | Trypsin-like Proteases | Arginine, Lysine | Very Low / None | Virulence, Inflammation |

| Rhodococcus equi | N-acyl-amino acid amidohydrolases | Alanine, Leucine (N-terminal acylated) | High (for related substrates) | Nutrient Acquisition |

Design and Exploration of Analogues and Peptidomimetics Derived from N Benzoyl L Leucyl L Alanine

Development of Structurally Modified N-Acylated Dipeptide Analogues

The modification of N-acylated dipeptides, such as N-Benzoyl-L-leucyl-L-alanine, is a key strategy in medicinal chemistry to optimize their therapeutic potential. By altering the N-acyl group, the constituent amino acids, and other structural features, it is possible to fine-tune the molecule's interaction with its biological target.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effect. For N-acylated dipeptides, SAR studies typically involve the systematic modification of three main components: the N-acyl group, the amino acid residues (P1 and P2 positions), and the C-terminus.

The N-acyl group plays a crucial role in the molecule's interaction with its target, often fitting into a hydrophobic pocket of an enzyme or receptor. The nature of this group significantly influences binding affinity. For instance, in studies of lipopeptide antibiotics, varying the length and branching of the N-terminal lipid tail has been a common focus of SAR studies. nih.gov Analogues with optimized lipid chain lengths have demonstrated strong activity against multidrug-resistant bacteria. nih.gov For N-benzoyl derivatives, modifications to the benzene (B151609) ring, such as substitution with different functional groups, can modulate electronic properties and steric interactions, thereby affecting biological activity.

The amino acid residues at the P1 and P2 positions (in this case, Leucine (B10760876) and Alanine) are critical for specificity. The side chains of these residues interact with corresponding subsites on the target protein. SAR studies often explore the replacement of these amino acids with other natural or non-canonical amino acids to probe the steric and electronic requirements of the binding site. acs.org For example, in the context of dipeptidyl peptidase-4 (DPP-IV) inhibitors, dipeptides rich in amino acids like Alanine (B10760859) and Leucine, along with Tryptophan or Histidine, have shown significant inhibitory activity. mdpi.com

The C-terminus of the dipeptide can also be modified to enhance stability or alter binding characteristics. Common modifications include esterification or amidation, which can prevent degradation by carboxypeptidases and introduce new hydrogen bonding opportunities.

Below is an interactive data table summarizing hypothetical SAR findings for this compound analogues, illustrating how modifications could influence inhibitory activity against a target enzyme.

Rational design complements SAR studies by using knowledge of the enzyme's structure and catalytic mechanism to design inhibitors with high potency and selectivity. nih.govnih.govresearchgate.net A key principle is the concept of transition-state mimicry . Many enzymes, particularly proteases, function by stabilizing a high-energy tetrahedral transition state during peptide bond hydrolysis. researchgate.net Inhibitors that mimic the geometry and electronic features of this transition state can bind to the enzyme with very high affinity. researchgate.net

For N-acylated dipeptides, this can be achieved by replacing the scissile amide bond with a non-hydrolyzable isostere that resembles the tetrahedral intermediate. Examples of such isosteres include hydroxyethylene and ketomethylene groups. nih.gov

Another important principle is optimizing interactions with enzyme subsites . The active site of an enzyme is often composed of several subsites (S1, S2, S1', S2', etc.) that accommodate the side chains of the peptide substrate. By designing inhibitors with side chains that have optimal steric and electronic complementarity to these subsites, binding affinity can be significantly enhanced. rsc.org Molecular modeling and X-ray crystallography of enzyme-inhibitor complexes are invaluable tools in this process, providing detailed information about the binding mode and guiding further design efforts.

Furthermore, introducing conformational constraints can improve inhibitory potency. nih.gov Flexible molecules lose significant conformational entropy upon binding to a target, which is energetically unfavorable. By rigidifying the inhibitor in its bioactive conformation, this entropic penalty is reduced, leading to a higher binding affinity. nih.gov

This compound as a Scaffold in Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. nih.gov The this compound structure provides a versatile scaffold for the design of such peptidomimetics.

Secondary structures like β-turns are crucial for molecular recognition events in many biological processes. nih.gov β-turns are regions where the peptide chain reverses its direction, and they are often found on the surface of proteins, participating in interactions with other molecules. nih.govnih.gov Designing small molecules that can mimic these turns is a major goal in drug discovery.

The dipeptide scaffold of this compound can be incorporated into larger structures to induce a β-turn conformation. This can be achieved by cyclization or by linking the dipeptide to a rigid template. For example, a dipeptide can be incorporated into a cyclic hexapeptide, where the ring structure forces the peptide backbone into a turn. Alternatively, the dipeptide can be attached to a non-peptidic scaffold, such as a β-D-glucose molecule, which has been shown to effectively mimic a β-turn. nih.govresearchgate.net

The design of β-turn mimetics often involves replacing the central i+1 and i+2 residues of a four-amino-acid turn with a synthetic template. pnas.orgpnas.org A dipeptide like leucyl-alanine can serve as the i+1 and i+2 residues, and its conformational properties can be constrained by incorporating it into a bicyclic system or by other chemical modifications. pnas.org

To further improve the drug-like properties of dipeptide-based molecules, hybrid scaffolds incorporating non-peptidic elements can be designed.

Hydantoin-based scaffolds are particularly attractive in medicinal chemistry. The hydantoin (B18101) ring is a privileged structure, meaning it is found in many biologically active compounds. nih.gov This planar heterocyclic system can act as a rigid scaffold to orient appended amino acid side chains in a spatially defined manner, mimicking secondary structures like β-turns. nih.govacs.orgnih.govrsc.org By incorporating elements of the this compound structure onto a hydantoin core, it is possible to create peptidomimetics that maintain the key recognition features of the original peptide while gaining the stability and favorable pharmacokinetic properties of the heterocyclic scaffold. acs.orgacademie-sciences.fr

Phosphinate-based scaffolds are excellent examples of transition-state analogue inhibitors. nih.gov In these peptidomimetics, the amide bond between the two amino acids is replaced by a phosphinate group (-P(O)(OH)-CH₂-). researchgate.netnih.gov This tetrahedral phosphorus-containing group is a stable mimic of the tetrahedral intermediate formed during peptide bond hydrolysis by metalloproteases. nih.govnih.gov Phosphinic dipeptide analogues are potent, reversible, and competitive inhibitors of these enzymes. nih.gov The synthesis of these compounds allows for the variation of the side chains corresponding to the P1 and P1' positions, enabling the optimization of binding to the enzyme's active site. researchgate.netsemanticscholar.org

Strategies for Non-Canonical Amino Acid Incorporation in Related Peptides

Incorporating non-canonical amino acids (ncAAs) into peptide structures is a powerful strategy to enhance their therapeutic properties. rsc.orgfrontiersin.org ncAAs are amino acids that are not among the 20 proteinogenic amino acids. Their inclusion can lead to peptides with increased stability, altered conformation, and novel biological activities. rsc.orgasm.org

One of the primary reasons for incorporating ncAAs is to increase resistance to proteolytic degradation . nih.govmdpi.com Natural peptides are often rapidly broken down by proteases in the body. Introducing ncAAs, such as D-amino acids (the enantiomers of the natural L-amino acids), N-alkylated amino acids, or α,α-disubstituted amino acids, can make the peptide bonds less recognizable to proteases, thereby extending the peptide's half-life. mdpi.com

The main method for synthesizing peptides containing ncAAs is Solid-Phase Peptide Synthesis (SPPS) . mdpi.com This technique allows for the stepwise addition of amino acids (both canonical and non-canonical) to a growing peptide chain attached to a solid support. mdpi.com This method is highly versatile and enables the creation of a wide variety of modified peptides. nih.govjst.go.jp

In addition to chemical synthesis, biological methods for incorporating ncAAs are also being developed. These include selective pressure incorporation (SPI) , where an auxotrophic host organism is used to incorporate an ncAA that is a close analogue of a canonical amino acid, and genetic code expansion (GCE) , which involves engineering the translational machinery of a cell to recognize a new codon and assign it to a specific ncAA. asm.orgnih.govacs.org

The table below presents various types of non-canonical amino acids and the primary strategies for their incorporation into peptides.

Site-Specific and Residue-Specific Incorporation Techniques in Protein Engineering

Site-Specific Incorporation , in contrast, allows for the insertion of an ncAA at a single, predetermined position within the protein sequence. mdpi.com This method offers precise control over the location of the modification, which is crucial for studying protein structure-function relationships, creating specific binding sites, or introducing a single probe for imaging. mdpi.com The most common method for site-specific incorporation involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically a stop codon like UAG (amber). researchgate.net This orthogonal pair works independently of the host's endogenous translational machinery and specifically charges the suppressor tRNA with the ncAA, which is then delivered to the ribosome in response to the unique codon. This technique has been widely used to incorporate ncAAs like p-benzoyl-L-phenylalanine for photocrosslinking studies to map protein-protein interactions. researchgate.netresearchgate.net

The incorporation of a dipeptide like this compound would present unique challenges for both methods. For residue-specific incorporation, the cellular uptake and processing of the dipeptide, as well as its recognition by an endogenous or engineered aminoacyl-tRNA synthetase, would need to be considered. For site-specific incorporation, an orthogonal synthetase would need to be evolved to recognize the entire dipeptide and attach it to the suppressor tRNA, a significantly more complex substrate than a single amino acid.

Table 1: Comparison of Incorporation Techniques for Non-Canonical Amino Acids

| Feature | Residue-Specific Incorporation | Site-Specific Incorporation |

| Principle | Global replacement of a canonical amino acid with an ncAA. acs.org | Insertion of an ncAA at a specific codon. mdpi.com |

| Methodology | Use of auxotrophic hosts and medium manipulation. acs.org | Orthogonal aminoacyl-tRNA synthetase/tRNA pair and a unique codon. researchgate.net |

| Control | Limited to specific amino acid types. | Precise control over the location of incorporation. mdpi.com |

| Applications | Global modification of protein properties. acs.org | Structure-function studies, introduction of probes and crosslinkers. mdpi.comresearchgate.net |

| Example ncAAs | Azidonorleucine, Homopropargylglycine. nih.gov | p-Benzoyl-L-phenylalanine, 3-(2-naphthyl)-alanine. mdpi.comresearchgate.net |

Exploration of Functional Analogues with Modified Side Chains for Enhanced Properties

The exploration of functional analogues of this compound with modified side chains could lead to the development of peptidomimetics with enhanced biological activity, stability, or novel functionalities. While specific research on analogues of this particular dipeptide is limited, the principles of modifying amino acid side chains are well-established in peptide and protein engineering.

Modifications to the leucine or alanine side chains could be designed to achieve several objectives. For instance, introducing hydrophobic and bulky side chains, such as a naphthyl group, can enhance binding affinity and potentially alter catalytic efficiency, as demonstrated by the incorporation of 3-(2-naphthyl)-alanine into dihydrofolate reductase. mdpi.com Similarly, modifying the benzoyl group could also be explored to modulate the electronic and steric properties of the N-terminus.

Another avenue of exploration is the introduction of bioorthogonal functional groups, such as azides or alkynes, onto the side chains of either the leucine or alanine residue. These groups act as chemical handles, allowing for specific and efficient chemical conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, using "click chemistry". nih.gov This strategy has been successfully employed with analogues of methionine, such as azidohomoalanine, to enable the labeling and visualization of proteins. nih.gov

Furthermore, the synthesis of peptidomimetics where the peptide backbone is altered can lead to enhanced stability against proteolytic degradation. While not a side-chain modification, this approach is often used in conjunction with side-chain engineering to improve the pharmacokinetic properties of peptide-based molecules.

Table 2: Examples of Modified Amino Acid Side Chains and Their Potential Applications

| Modification | Example Analogue | Potential Enhanced Property | Reference |

| Increased Hydrophobicity/Bulky Group | 3-(2-naphthyl)-alanine | Enhanced binding affinity, altered enzyme specificity. | mdpi.com |

| Bioorthogonal Handle (Azide) | Azidonorleucine | Enables "click chemistry" for labeling and conjugation. | nih.gov |

| Bioorthogonal Handle (Alkyne) | Homopropargylglycine | Enables "click chemistry" for labeling and conjugation. | nih.gov |

| Photoreactive Group | p-Benzoyl-L-phenylalanine | Covalent crosslinking to interacting proteins upon UV activation. | researchgate.netresearchgate.net |

| N-terminal Acylation | 1-adamantanacarboxylic acid | Increased antagonistic potency in bradykinin analogues. | nih.gov |

The design and synthesis of analogues of this compound with these types of modifications could yield novel molecules with tailored properties for a range of applications in chemical biology and drug discovery.

Advanced Methodologies and Research Tools Leveraging N Benzoyl L Leucyl L Alanine

Utilization in Photoaffinity Labeling for Protein-Protein Interaction Studies

There is no available research data suggesting the use of N-Benzoyl-L-leucyl-L-alanine as a photoaffinity labeling reagent for studying protein-protein interactions.

Application in Directed Enzyme Evolution and Biocatalyst Engineering

Information regarding the application of this compound in the field of directed enzyme evolution or for the purpose of biocatalyst engineering is not present in the accessible scientific literature.

Integration with High-Throughput Screening Platforms for Novel Biocatalyst Discovery

There are no documented instances of this compound being integrated with high-throughput screening platforms for the discovery of new biocatalysts.

Future Research Trajectories and Unexplored Academic Avenues

Elucidating Novel Biological Roles of N-Benzoyl-L-leucyl-L-alanine in Underexplored Systems

The biological functions of most N-acyl amino acids are not yet fully understood, though some have been identified as important endogenous signaling molecules involved in various physiological processes. nih.govmdpi.com For instance, certain long-chain NAAAs are implicated in vasodilation, neuroprotection, and antinociception. nih.govhuji.ac.il N-oleoyl leucine (B10760876) and N-oleoyl serine have been associated with cardiometabolic disease risk in humans, highlighting the potential for this class of molecules to have significant physiological impact. nih.gov Given this context, a primary research goal is to determine if this compound possesses similar or novel biological activities.

Future investigations should focus on its potential role as a signaling molecule in cellular communication, metabolism, and inflammation. nih.gov Underexplored biological systems present a particularly rich territory for such discovery. Research could target:

The Gut Microbiome: The metabolic interplay between the host and its microbiome is a complex ecosystem where novel bioactive lipids may play a crucial role. Investigating the potential production of this compound by gut bacteria or its role in modulating host-microbe interactions is a key avenue. While some lipid-containing amino acids have been found in bacterial membranes, their specific functions are largely unknown. nih.govmdpi.com

Plant Biology: Plants produce a vast array of secondary metabolites for defense and signaling. Exploring whether N-acylated dipeptides exist in the plant kingdom and participate in processes like growth regulation or stress response could open new fields in phytochemistry.

Marine Organisms: Marine environments are a source of unique biochemical diversity. Sponges, corals, and marine bacteria could be screened for the presence of this compound and related compounds to uncover novel bioactivities.

A targeted lipidomics approach, which has successfully unveiled a large family of naturally occurring NAAAs, would be instrumental in these explorations. mdpi.com By examining these underexplored systems, researchers may uncover previously unknown signaling pathways and biological functions attributable to this specific dipeptide.

| N-Acyl Amino Acid | Known/Suspected Biological Role | Potential Research Area for this compound |

|---|---|---|

| N-arachidonoyl serine | Vasodilatory and neuroprotective activities. nih.gov | Investigation of cardiovascular and neuronal signaling effects. |

| N-arachidonoyl glycine (B1666218) | Antinociceptive (pain-reducing) effects. nih.gov | Screening for analgesic properties and interaction with pain pathways. |

| N-oleoyl serine | Rescues bone loss. nih.gov | Assessment of roles in bone metabolism and osteoporosis models. |

| N-oleoyl leucine | Associated with future risk of heart failure; modulates energy expenditure in rodents. nih.gov | Exploration of its role in metabolic regulation and energy homeostasis. |

| N-arachidonoyl alanine (B10760859) | Modulates voltage-gated calcium channels and glycine transporters. nih.gov | Analysis of effects on ion channels and neurotransmitter transporters. |

Synergistic Approaches Combining Synthetic Biology and Chemical Synthesis for N-Acylated Dipeptides

The production of N-acylated dipeptides like this compound can be approached through purely chemical methods, enzymatic synthesis, or a combination of both. researchgate.net Traditional chemical synthesis, such as the Schotten-Baumann condensation or methods using peptide coupling reagents, is well-established for creating N-benzoyl amino acids. researchgate.netscielo.org.mxscielo.org.mx However, these methods can sometimes lack specificity and require harsh conditions.

A forward-looking approach involves the synergy of synthetic biology and chemical synthesis. Synthetic biology offers powerful tools to engineer metabolic pathways in microorganisms for the production of complex molecules and their precursors. nih.gov This can be leveraged to create "plug and play" platforms for generating a diverse range of N-acylated dipeptides. rsc.org

A potential synergistic workflow could involve:

Biological Production of the Dipeptide Core: Engineer a microorganism (e.g., E. coli) to overproduce the L-leucyl-L-alanine dipeptide. This avoids the need for separate amino acid protection and coupling steps common in chemical synthesis.

Enzymatic Acylation: Utilize enzymes such as N-acyltransferases, which can be discovered through genome mining or engineered for specific substrates. A cell-free system containing the dipeptide and a benzoyl-group donor (like benzoyl-CoA) could be used to catalyze the final acylation step under mild, aqueous conditions.

Chemo-enzymatic Synthesis: This hybrid approach combines the advantages of both fields. researchgate.net For example, synthetic biology could be used to produce a novel enzyme that is then used as a biocatalyst in a chemical process, offering high yields and stereoselectivity. nih.gov

This synergistic strategy could lead to more sustainable, efficient, and versatile production methods, enabling the synthesis of not only this compound but also a library of novel analogues for structure-activity relationship studies. researchgate.net

| Approach | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Purely Chemical Synthesis | Well-established, high throughput possible, versatile for various acyl groups. scielo.org.mx | Often requires protecting groups, harsh reaction conditions, potential for side products and racemization. | Development of greener solvents and more efficient catalysts. |

| Purely Biological Synthesis (Fermentation) | Environmentally friendly, high stereospecificity, uses renewable feedstocks. researchgate.net | Technology is not yet mature, yields can be low, complex product purification. researchgate.net | Pathway engineering and host optimization for higher titers. |

| Synergistic (Chemo-enzymatic) Approach | Combines the efficiency of chemical synthesis with the specificity and mild conditions of enzymatic catalysis. researchgate.netnih.gov | Requires discovery and engineering of suitable enzymes, potential for enzyme instability. | High-throughput screening for novel acyltransferases and ligases; enzyme immobilization for reusability. |

Development of Advanced Analytical Techniques for this compound and its Related Metabolites

A significant barrier to understanding the biological roles of specific N-acylated dipeptides is the analytical challenge of detecting and quantifying them in complex biological matrices. chromatographyonline.com These molecules are often present at low concentrations and must be distinguished from a vast background of other lipids and peptides.

Future research should prioritize the development of highly sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the current standard for analyzing N-acyl amino acids. mdpi.com However, advancements are needed to enhance its capabilities for dipeptides.

Key areas for development include:

High-Resolution Mass Spectrometry: Utilizing technologies like orbital trap mass spectrometry can provide accurate mass measurements to distinguish this compound from other molecules with similar masses. chromatographyonline.com Tandem MS (MS/MS) can be optimized to provide characteristic fragmentation patterns for unambiguous identification. mdpi.com

Chemical Isotope Labeling (CIL): Developing a specific derivatization or labeling strategy, such as using dansylation or a novel N-terminal tag, can significantly improve detection sensitivity and allow for accurate relative quantification. chromatographyonline.com Creating a CIL standard library containing retention time and MS/MS data for this compound would facilitate its rapid identification in complex samples. chromatographyonline.com

Metabolite Identification: In a biological system, the parent compound may be rapidly metabolized. Advanced analytical platforms must also be capable of identifying and quantifying potential metabolites, such as hydroxylated or cleaved products, to fully understand the compound's biological lifecycle.

Single-Cell Analysis: To understand cellular heterogeneity, techniques that can measure lipids in single cells, such as advanced nano-ESI-MS or MALDI-MS, could be adapted for this dipeptide. nih.gov This would allow researchers to probe its function at the most fundamental biological level.

By creating these advanced analytical tools, researchers will be equipped to accurately map the presence and concentration of this compound and its metabolites in various tissues and biofluids, a critical step in elucidating its physiological and pathological roles.

| Technique | Current Application | Proposed Advancement for this compound |

|---|---|---|

| HPLC with UV/Vis Detection | Used for N-acyl amino acids, often requires derivatization to add a UV-absorbing chromophore. mdpi.comresearchgate.net | Development of derivatization agents specific for the dipeptide structure to enhance selectivity and sensitivity. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Qualitative and quantitative analysis of complex mixtures of N-acyl amino acids. mdpi.com | Creation of a high-resolution MS/MS spectral library for the target molecule and its potential metabolites to improve identification confidence. |

| Chemical Isotope Labeling (CIL) | Used for high-coverage detection and accurate relative quantification of general dipeptides. chromatographyonline.com | Design of a specific CIL strategy for N-benzoylated dipeptides to enable precise quantification in untargeted lipidomics studies. |

| Ion Mobility-Mass Spectrometry | Separation of lipid isomers that are indistinguishable by mass alone. | Application to separate this compound from potential positional isomers (e.g., N-Benzoyl-L-alanyl-L-leucine). |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzoyl-L-leucyl-L-alanine with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves peptide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), combined with protective groups such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to prevent side reactions. For example, non-Kolbe electrolysis of N-protected amino acids has been used to synthesize structurally related compounds, ensuring retention of stereochemistry . Purification via recrystallization or HPLC (using protocols similar to those for N-Benzoyl-L-alanine derivatives) ensures high enantiomeric purity .**

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% as per industry standards, e.g., Kanto Reagents’ specifications for related compounds) .

- NMR Spectroscopy : Confirm molecular structure (e.g., ¹H/¹³C NMR for benzoyl and leucine/alanyl proton environments) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- Melting Point Analysis : Compare observed values to literature data (e.g., N-Benzoyl-L-alanine derivatives have mp ranges of 113–136°C) .**

Advanced Research Questions

Q. How can contradictory data regarding melting points or spectral profiles of this compound derivatives be resolved?

- Methodological Answer : Contradictions may arise from variations in synthetic routes, impurities, or analytical conditions. To resolve discrepancies:

- Cross-validate methods : Use orthogonal techniques (e.g., DSC for melting behavior alongside NMR).

- Reference standardized databases : Compare data to NIST Chemistry WebBook entries for related N-protected amino acids .

- Replicate synthesis : Ensure consistent protective group strategies (e.g., Cbz vs. Boc) and purification protocols, as minor impurities can significantly alter physical properties .**

Q. What experimental strategies optimize the yield of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Reagents : Use HOBt/DIC or PyBOP to enhance coupling efficiency, reducing racemization .

- Temperature Control : Maintain reactions at 0–4°C to minimize side reactions, as storage conditions below -20°C are critical for stability in related compounds .

- Resin Selection : Employ Wang or Rink amide resins for C-terminal amidation, with deprotection steps monitored by Kaiser tests .**

Q. How can researchers address low solubility of this compound in aqueous buffers for biochemical assays?

- Methodological Answer :

- Co-solvents : Use DMSO or acetonitrile (≤10% v/v) to pre-dissolve the compound, ensuring compatibility with assay conditions.

- pH Adjustment : Solubilize in mildly alkaline buffers (pH 8–9), leveraging the carboxylic acid group’s ionization .

- Derivatization : Introduce hydrophilic protecting groups (e.g., PEGylation) transiently, as seen in strategies for N-Benzoyl-L-arginine derivatives .**

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in enzyme inhibition studies?

- Methodological Answer :

- Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values.

- Error Analysis : Use triplicate measurements and report standard deviations, as purity variations (>95% vs. >97%) can impact bioactivity .

- Comparative Studies : Benchmark against structurally similar inhibitors (e.g., N-Benzoyl-L-arginine ethyl ester) to contextualize potency .**

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products